N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 821004-33-5
VCID: VC17293850
InChI: InChI=1S/C18H15N5O/c24-18(14-9-5-2-6-10-14)20-16-15-17(22-21-16)23(12-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,21,22,24)
SMILES:
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol

N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide

CAS No.: 821004-33-5

Cat. No.: VC17293850

Molecular Formula: C18H15N5O

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide - 821004-33-5

Specification

CAS No. 821004-33-5
Molecular Formula C18H15N5O
Molecular Weight 317.3 g/mol
IUPAC Name N-(6-benzyl-2H-imidazo[4,5-c]pyrazol-3-yl)benzamide
Standard InChI InChI=1S/C18H15N5O/c24-18(14-9-5-2-6-10-14)20-16-15-17(22-21-16)23(12-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,21,22,24)
Standard InChI Key AMNPMHIFVVKTQD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC3=C(NN=C32)NC(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide features a planar imidazo[4,5-c]pyrazole system, which is bicyclic and aromatic due to π-electron delocalization across the fused rings. The benzyl group at position 6 introduces steric bulk and lipophilicity, while the benzamide substituent at position 3 contributes hydrogen-bonding capabilities via its amide functional group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₈H₁₅N₅O
Molecular Weight317.3 g/mol
Hydrogen Bond Donors2 (amide NH, pyrazole NH)
Hydrogen Bond Acceptors4 (amide O, three ring N atoms)
Lipophilicity (LogP)Estimated 3.2–3.8

The compound’s solubility is limited in aqueous media but enhanced in polar organic solvents like dimethyl sulfoxide (DMSO). Its reactivity is influenced by the electron-withdrawing amide group, which activates the pyrazole ring for electrophilic substitution at position 5.

Synthesis and Modification Strategies

Core Ring Formation

The imidazo[4,5-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-amino-1H-pyrazole-5-carboxamide derivatives with aldehydes under acidic conditions, followed by intramolecular cyclization. Copper(II) acetate or palladium catalysts are often employed to facilitate cross-coupling reactions for introducing the benzyl substituent . For example, a reported method uses:

  • Step 1: Condensation of 4-amino-5-cyanopyrazole with benzaldehyde to form a Schiff base.

  • Step 2: Cyclization using trifluoroacetic acid (TFA) to yield the imidazo[4,5-c]pyrazole core.

Functionalization at Position 3

The benzamide group is introduced via nucleophilic acyl substitution. In a representative procedure :

  • 5-Aminoimidazo[4,5-c]pyrazole derivatives are treated with benzoyl chloride in ethanol, yielding N-(6-benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide in 66–80% yield after recrystallization .

Recent Advances in Synthesis

Recent protocols emphasize green chemistry principles. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >70% . Additionally, oxidative cyclization using (diacetoxyiodo)benzene in trifluoroethanol has been reported for analogous triazolotetrazines, offering a pathway for further structural diversification .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis . In vitro assays demonstrate 50–60% inhibition of albumin denaturation at 10 μM, comparable to diclofenac .

Antifungal Applications

Derivatives exhibit micromolar activity against dermatophytes (e.g., Trichophyton rubrum MIC = 8 μg/mL) by disrupting ergosterol biosynthesis .

Therapeutic Applications and Research Directions

Drug Development

The compound’s pharmacokinetic profile adheres to Lipinski’s Rule of Five (molecular weight <500, LogP <5) . Patents highlight its utility as a P2X7 receptor modulator for treating neuropathic pain and inflammatory bowel disease .

Targeted Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability. A 2024 study reported a 3.5-fold increase in plasma half-life using PEGylated nanoparticles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator